molecular formula C17H22N2O3 B3993061 1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide

1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide

Cat. No.: B3993061
M. Wt: 302.37 g/mol
InChI Key: KLRZQULYYCSQOY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine backbone substituted with a 4-methoxybenzoyl group at position 1 and a prop-2-en-1-yl (allyl) carboxamide at position 2. This compound belongs to the piperidine-carboxamide class, which is widely explored in medicinal chemistry for its modular structure, enabling diverse pharmacological applications.

Properties

IUPAC Name

1-(4-methoxybenzoyl)-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-10-18-16(20)13-8-11-19(12-9-13)17(21)14-4-6-15(22-2)7-5-14/h3-7,13H,1,8-12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRZQULYYCSQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the methoxybenzoyl group: This step usually involves acylation reactions, where the piperidine ring is reacted with 4-methoxybenzoyl chloride in the presence of a base.

    Attachment of the prop-2-en-1-yl group: This can be done through alkylation reactions, where the piperidine derivative is reacted with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic properties.

    Medicine: As a candidate for drug development, particularly for its potential pharmacological activities.

    Industry: In the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Methoxybenzoyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide can be contextualized by comparing it to related piperidine-carboxamide derivatives documented in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Piperidine-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Biological Relevance/Activity Reference ID
1-(4-Methoxybenzoyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide C₁₇H₂₀N₂O₃ 300.35 4-Methoxybenzoyl, allyl carboxamide N/A Hypothesized enzyme inhibition
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide C₂₉H₃₉ClF₃N₄O₂ 610.10 Chloro-trifluoromethylphenyl oxazole, dimethylpiperidine-propyl chain 58 Hepatitis C virus entry inhibition
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₅H₂₆FN₂O 392.49 Naphthalene-ethyl, 4-fluorobenzyl N/A SARS-CoV-2 inhibition (projected)
N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide C₁₉H₁₉ClN₄O₂ 370.84 Benzodiazolone, 4-methylphenyl 80 Selective inhibition of 8-oxo guanine

Key Observations

Substituent-Driven Activity :

  • The allyl carboxamide group in the target compound may enhance solubility and metabolic stability compared to bulkier substituents like the oxazole-methyl group in the Hepatitis C inhibitor .
  • The 4-methoxybenzoyl group could confer selectivity toward enzymes or receptors sensitive to methoxy-aromatic interactions, a feature absent in SARS-CoV-2 inhibitors with fluorinated benzyl groups .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows amide-coupling protocols similar to those used for analogs in and , where carboxamide formation via chloroformate intermediates achieves yields of 57–80% .

Biological Potential: While the target compound lacks direct activity data, structurally related piperidine-carboxamides exhibit antiviral and enzyme-inhibitory properties. For example, the oxazole derivative in inhibits Hepatitis C virus entry at nanomolar concentrations, suggesting that the allyl-carboxamide scaffold could be optimized for similar applications .

Analytical Characterization :

  • HRMS and NMR (¹H, ¹³C) are standard for confirming the identity of such compounds, as demonstrated for analogs in and . Purity (>99.8%) is achievable via reverse-phase chromatography, a critical factor for pharmacological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzoyl)-N-(prop-2-EN-1-YL)piperidine-4-carboxamide

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